7-(Trifluoromethyl)-4-quinolinol
Overview
Description
Synthesis Analysis
The synthesis of 7-(Trifluoromethyl)-4-quinolinol and its derivatives involves several methods. A notable approach includes the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, which acts as an effective antenna molecule for luminescent europium polyaminocarboxylates chelates (Chen & Selvin, 2000). Another method involves the preparation of bis(trifluoromethyl)-substituted quinolinoquinolines from CF3-prop-2-yne 1-iminium triflate salts, showcasing the versatility of trifluoromethyl-substituted quinolines in organic synthesis (Seitz & Maas, 2021).
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)-4-quinolinol derivatives demonstrates a significant influence on their chemical and physical properties. For instance, the basicity of quinolinoquinoline derivatives can be modified by substituting suitable functionalities, showing that electron-donating groups increase the basicity of the moiety (Rowlands et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 7-(Trifluoromethyl)-4-quinolinol derivatives are diverse. For example, the synthesis of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids with a substituted phenyl group introduced a trifluoromethyl group at the C-6 position, improving both biological activity and physicochemical properties (Takano et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and stability, of 7-(Trifluoromethyl)-4-quinolinol derivatives, are crucial for their application in various fields. The introduction of the trifluoromethyl group has been found to enhance these properties, making these compounds more suitable for further development and application (Takano et al., 2004).
Chemical Properties Analysis
The chemical properties of 7-(Trifluoromethyl)-4-quinolinol derivatives are significantly influenced by the presence of the trifluoromethyl group. This group affects the reactivity, stability, and interaction of these compounds with other molecules, making them valuable in medicinal chemistry and material science (Takano et al., 2004).
Scientific Research Applications
Bioimaging Applications : A study by Chen et al. (2019) reported a catalyst-free synthesis of 7-aminoquinolines with a trifluoromethyl group, which showed strong intramolecular charge-transfer fluorescence. These derivatives were used for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines, and were found effective for two-photon fluorescence microscopy in Golgi apparatus imaging (Chen et al., 2019).
Cancer Research : Lu et al. (2006) identified a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction, a quinolinol derivative, which activates p53 in cancer cells. This discovery represents a new class of non-peptide inhibitors of the MDM2-p53 interaction, showing potential in cancer treatment research (Lu et al., 2006).
Luminescent Materials : Chen and Selvin (2000) synthesized 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, finding it an effective antenna molecule for europium luminescence. This compound was covalently attached to chelates for use in luminescent europium polyaminocarboxylates chelates, indicating potential applications in materials science (Chen & Selvin, 2000).
Organic Light-Emitting Devices (OLEDs) : A study by Kappaun et al. (2006) synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates, exploring their electronic and electroluminescent properties. This research suggests potential applications in the development of advanced OLED materials (Kappaun et al., 2006).
Future Directions
The future directions of research on 7-(Trifluoromethyl)-4-quinolinol could involve further studies on its synthesis, chemical reactions, and potential applications. The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade , indicating potential future research directions in this field.
properties
IUPAC Name |
7-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLFJSQLPTCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185973 | |
Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-4-quinolinol | |
CAS RN |
93516-03-1, 322-97-4 | |
Record name | 7-(Trifluoromethyl)-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93516-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Trifluoromethyl)-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093516031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 322-97-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7-(Trifluorophenyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-4-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-(trifluorophenyl)quinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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